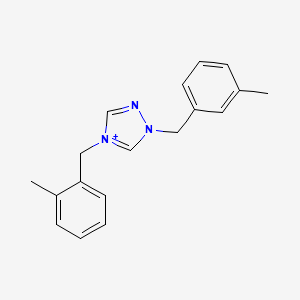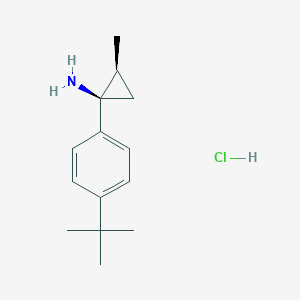
(1R,2S)-1-(4-(tert-Butyl)phenyl)-2-methylcyclopropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-1-(4-(tert-Butyl)phenyl)-2-methylcyclopropan-1-amine hydrochloride is a chiral amine compound with a cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-(4-(tert-Butyl)phenyl)-2-methylcyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.
Introduction of the amine group: The amine group can be introduced via a Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a carbonyl compound.
Hydrochloride formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective for the synthesis of similar compounds, providing better control over reaction conditions and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-1-(4-(tert-Butyl)phenyl)-2-methylcyclopropan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclopropane ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines, while reduction can produce secondary amines.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-1-(4-(tert-Butyl)phenyl)-2-methylcyclopropan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of chiral amines on biological systems.
Wirkmechanismus
The mechanism of action of (1R,2S)-1-(4-(tert-Butyl)phenyl)-2-methylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A compound with a similar tert-butyl group but different functional groups.
4-(1-(tert-Butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine: Another compound with a tert-butyl group and a different core structure.
Uniqueness
(1R,2S)-1-(4-(tert-Butyl)phenyl)-2-methylcyclopropan-1-amine hydrochloride is unique due to its chiral cyclopropane ring and amine group, which provide distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C14H22ClN |
|---|---|
Molekulargewicht |
239.78 g/mol |
IUPAC-Name |
(1R,2S)-1-(4-tert-butylphenyl)-2-methylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H21N.ClH/c1-10-9-14(10,15)12-7-5-11(6-8-12)13(2,3)4;/h5-8,10H,9,15H2,1-4H3;1H/t10-,14+;/m0./s1 |
InChI-Schlüssel |
LDWQVQAURLEQKE-IMVWOWLCSA-N |
Isomerische SMILES |
C[C@H]1C[C@@]1(C2=CC=C(C=C2)C(C)(C)C)N.Cl |
Kanonische SMILES |
CC1CC1(C2=CC=C(C=C2)C(C)(C)C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



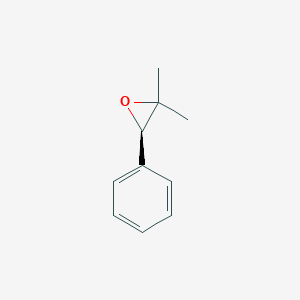
![6-(4-Chlorobenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361696.png)
![1-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole-2,3-dione](/img/structure/B13361702.png)
![2-methylsulfanyl-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B13361703.png)
![(1R,2R)-2-[bis(2-hydroxypropyl)amino]cyclopentan-1-ol](/img/structure/B13361704.png)
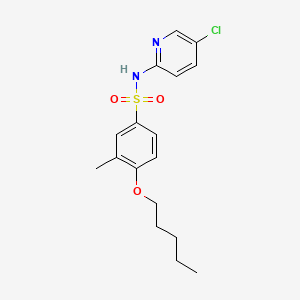
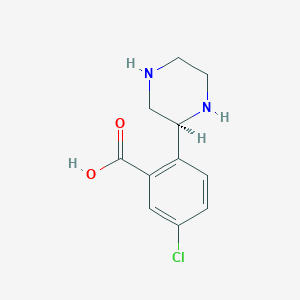
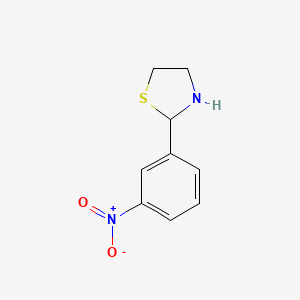
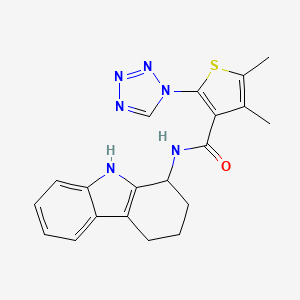
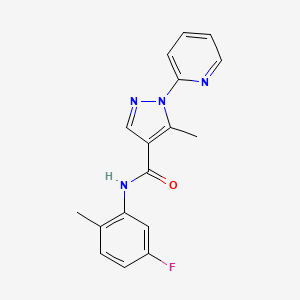

![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361757.png)
